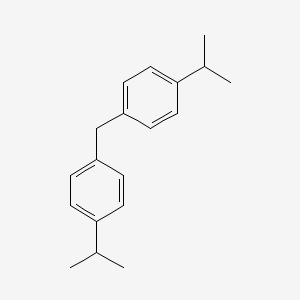
Dicumylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicumylmethane is a useful research compound. Its molecular formula is C19H24 and its molecular weight is 252.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties of Dicumylmethane
This compound is characterized by its high boiling point (approximately 250 °C) and low solubility in water, making it a valuable solvent and reagent in organic synthesis. Its structure consists of two phenyl groups connected by a central carbon atom, which contributes to its stability and reactivity in various chemical reactions.
Applications in Polymer Chemistry
One of the primary applications of DCM is in the field of polymer chemistry, particularly in the synthesis of thermosetting resins and adhesives. It serves as a crosslinking agent due to its ability to form stable bonds with various monomers.
Case Study: Phenolic Resins
Phenolic resins are widely used in the automotive and aerospace industries for their excellent thermal stability and mechanical properties. This compound acts as a curing agent in the production of these resins, enhancing their performance characteristics. Research indicates that incorporating DCM into phenolic formulations improves the thermal resistance and mechanical strength of the resulting materials .
Solvent Applications
This compound is utilized as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds. Its high boiling point allows for reactions to be conducted at elevated temperatures without evaporation losses.
Case Study: Organic Synthesis
In organic synthesis, DCM has been employed as a solvent for reactions involving Grignard reagents and other nucleophiles. Its non-polar nature makes it suitable for reactions where polar solvents would interfere with the desired outcomes. Studies show that using DCM can increase yields in certain synthetic pathways compared to traditional solvents like ether or toluene .
Synthesis of Other Chemical Compounds
This compound serves as an important precursor for synthesizing various chemical compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in electrophilic aromatic substitution reactions, leading to the formation of more complex structures.
Case Study: Pharmaceutical Intermediates
Research has demonstrated that DCM can be used in synthesizing intermediates for pharmaceutical compounds. For instance, it has been utilized in the synthesis of anti-inflammatory agents by facilitating key reaction steps that enhance overall yield and purity .
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Polymer Chemistry | Crosslinking agent for phenolic resins | Improved thermal stability and mechanical strength |
| Organic Synthesis | Solvent for Grignard reactions | Higher yields compared to traditional solvents |
| Chemical Synthesis | Precursor for pharmaceutical intermediates | Enhanced reaction efficiency |
特性
CAS番号 |
25566-92-1 |
|---|---|
分子式 |
C19H24 |
分子量 |
252.4 g/mol |
IUPAC名 |
1-propan-2-yl-4-[(4-propan-2-ylphenyl)methyl]benzene |
InChI |
InChI=1S/C19H24/c1-14(2)18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)15(3)4/h5-12,14-15H,13H2,1-4H3 |
InChIキー |
GAVRKMGLLRRNRS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(C)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















